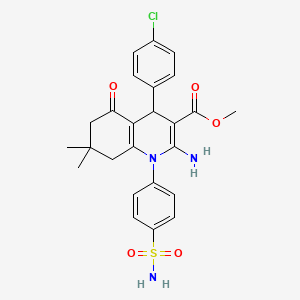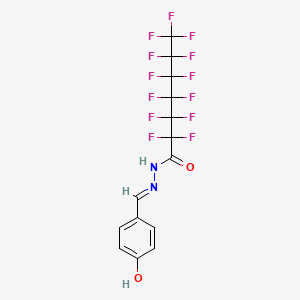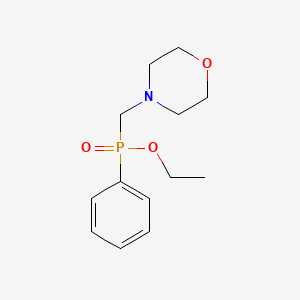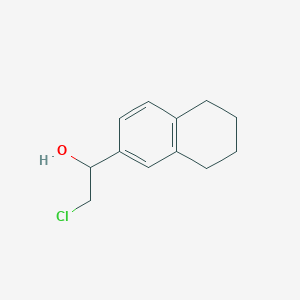
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methylphenyl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methylphenyl)hexanamide is a complex organic compound that belongs to the class of amides This compound features a hexanamide backbone with a phthalimide group and a 3-methylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methylphenyl)hexanamide typically involves the following steps:
Formation of the Phthalimide Group: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine.
Attachment of the Hexanamide Backbone: The phthalimide group is then reacted with a hexanoic acid derivative under amide-forming conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Introduction of the 3-Methylphenyl Group: This step involves the substitution of the amide nitrogen with a 3-methylphenyl group, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of hydroxylated derivatives.
Reduction: Reduction of the phthalimide group can yield the corresponding amine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Hydroxylated Derivatives: Formed through oxidation.
Amines: Formed through reduction.
Substituted Amides: Formed through nucleophilic substitution.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Biological Probes: Used in the study of enzyme mechanisms and protein interactions.
Medicine
Drug Development:
Industry
Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methylphenyl)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide group can form strong hydrogen bonds and hydrophobic interactions, while the hexanamide backbone provides structural stability. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylhexanamide: Lacks the 3-methyl group on the phenyl ring.
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methylphenyl)hexanamide: Has a methyl group at the 4-position instead of the 3-position.
Uniqueness
The presence of the 3-methyl group on the phenyl ring in 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methylphenyl)hexanamide can influence its chemical reactivity and biological activity, making it distinct from its analogs.
Properties
Molecular Formula |
C21H22N2O3 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
6-(1,3-dioxoisoindol-2-yl)-N-(3-methylphenyl)hexanamide |
InChI |
InChI=1S/C21H22N2O3/c1-15-8-7-9-16(14-15)22-19(24)12-3-2-6-13-23-20(25)17-10-4-5-11-18(17)21(23)26/h4-5,7-11,14H,2-3,6,12-13H2,1H3,(H,22,24) |
InChI Key |
BKDSLIWVPWHLGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11097520.png)

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanehydrazide](/img/structure/B11097524.png)
![4-[(4-Hydroxy-1,2,5-oxadiazol-3-YL)-non-azoxy]-1,2,5-oxadiazol-3-OL](/img/structure/B11097528.png)
![N-[2-(2-methoxyphenoxy)ethyl]-2,6-dinitro-4-(trifluoromethyl)aniline](/img/structure/B11097529.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-6-(2-methylpiperidin-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B11097536.png)

![3-{[(4-Bromophenyl)carbonyl]amino}phenyl 3-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B11097561.png)



![(5Z)-5-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11097575.png)
